Sir-6-cooh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sir-6-cooh can be synthesized by activating the free carboxylic acid with various coupling agents. This activation allows for the preparation of custom silicon rhodamine probes. The compound can be coupled to a variety of ligands, including antibodies, drugs, proteins, or nucleic acids .
Industrial Production Methods
The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sir-6-cooh undergoes various chemical reactions, including:
Coupling Reactions: The carboxylic acid group can be activated and coupled to small molecules, peptides, proteins, or oligonucleotides.
Substitution Reactions: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include coupling agents such as carbodiimides and amines. The reactions typically occur under mild conditions to preserve the integrity of the fluorophore .
Major Products Formed
The major products formed from reactions involving this compound are custom silicon rhodamine conjugates, which can be used for various applications in research and industry .
Scientific Research Applications
Sir-6-cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorophore for labeling and tracking molecules in chemical reactions.
Biology: Employed in live-cell imaging to study cellular processes and protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-quality reagents and materials for research purposes.
Mechanism of Action
Sir-6-cooh exerts its effects through its ability to conjugate with various ligands, allowing for the creation of custom probes. The molecular targets and pathways involved include the specific binding sites on proteins, peptides, and other molecules that the fluorophore can attach to .
Comparison with Similar Compounds
Similar Compounds
Silicon Rhodamine (SiR): The parent compound of Sir-6-cooh, which lacks the 6-carboxylic acid group.
SiR-COOH Ester: Another derivative of silicon rhodamine with different functional groups.
Uniqueness
This compound is unique due to its 6-carboxylic acid group, which allows for the preparation of custom conjugates. This feature, combined with its high photostability and compatibility with superresolution microscopy, makes it a valuable tool in various scientific research applications .
Biological Activity
Sir-6-COOH, a synthetic compound classified as a carboxylic acid, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound features a carboxyl functional group (-COOH) attached to a carbon chain, which influences its chemical properties and biological activities. Its unique molecular arrangement allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and materials science.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Anti-inflammatory effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antioxidant properties : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
- Antimicrobial activity : Early investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Synthesis of this compound
The synthesis of this compound can be achieved through multiple methods, including:
- Carboxylation reactions : Utilizing carbon dioxide in the presence of suitable catalysts.
- Hydrolysis of esters : Converting esters into carboxylic acids through hydrolysis.
- Oxidative cleavage of alkenes : Employing oxidative agents to cleave alkenes and form carboxylic acids.
These methods allow for the efficient production of this compound with controlled purity and yield.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Study | Focus | Findings |
---|---|---|
Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in vitro. |
Study 2 | Antioxidant activity | Showed a 30% increase in DPPH radical scavenging activity compared to control. |
Study 3 | Antimicrobial properties | Exhibited inhibition zones against E. coli and S. aureus in agar diffusion tests. |
Detailed Research Findings
-
Anti-inflammatory Effects :
- In vitro studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions.
-
Antioxidant Activity :
- A study assessing the radical scavenging ability of this compound revealed that it effectively neutralizes DPPH radicals, indicating strong antioxidant properties. This could have implications for preventing oxidative stress-related diseases.
-
Antimicrobial Activity :
- Research conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Properties
Molecular Formula |
C27H28N2O4Si |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylic acid |
InChI |
InChI=1S/C27H28N2O4Si/c1-28(2)17-8-11-20-23(14-17)34(5,6)24-15-18(29(3)4)9-12-21(24)27(20)22-13-16(25(30)31)7-10-19(22)26(32)33-27/h7-15H,1-6H3,(H,30,31) |
InChI Key |
QDXBSEDMYNDYJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |
Origin of Product |
United States |
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